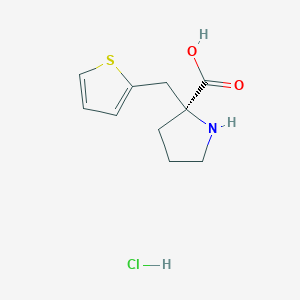

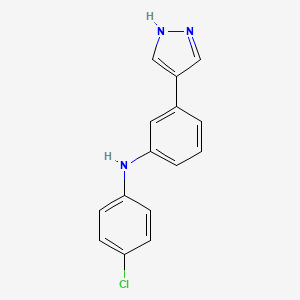

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” is a chemical compound. Its structure would likely consist of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to an aniline group (a phenyl group attached to an amino group) via a single bond .

Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” would likely involve a pyrazole ring attached to an aniline group via a single bond . The exact structure would depend on the specific locations of the bonds and the orientation of the groups attached to the pyrazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” would depend on its specific structure. For example, a related compound, “(4-chlorophenyl) (1-methyl-1H-pyrazol-4-yl)methanol”, has a predicted boiling point of 385.9±32.0 °C and a predicted density of 1.28±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Applications in Synthesis and Pharmacological Evaluation

Design and Synthesis of Pyrazolines and Thiazolidin-4-ones N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline and its derivatives have been used in the synthesis of pyrazolines and thiazolidin-4-one derivatives with potential pharmacological properties. These compounds exhibit promising anticancer and HIV properties compared to similar compounds, showcasing the significance of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline in medicinal chemistry (Patel et al., 2013).

Applications in Luminescence and Electroluminescence

Development of Luminescent Platinum Complexes The compound and its derivatives have been utilized in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit impressive photophysical properties and are used in electroluminescence applications, particularly in organic light-emitting diodes (OLEDs), demonstrating the versatility of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline in materials science and engineering (Vezzu et al., 2010).

Applications in Antiviral Research

Synthesis of Anti-RSV Agents A class of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, related to N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline, has been synthesized and evaluated for antiviral activity against the Respiratory Syncytial Virus (RSV). These compounds have shown efficacy in inhibiting RSV replication, highlighting the potential of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline derivatives in antiviral drug development (Fioravanti et al., 2015).

Applications in Antimicrobial Research

Molecular Docking and Antimicrobial Activity Studies The compound has been extensively studied for its antimicrobial properties. Research involving quantum chemical calculations, molecular docking, and antimicrobial activity assays has provided insights into the potential of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline derivatives as effective agents against bacterial and fungal pathogens. These studies have shown promising results in identifying and understanding the biological interactions and molecular mechanisms underlying the antimicrobial efficacy of these compounds (Sivakumar et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline, also known as GKI-1, primarily targets the Greatwall (GWL) kinase . GWL is a crucial regulator of mitotic progression, playing a significant role in cell division . When over-expressed in certain types of cancer, such as breast cancer, GWL can induce oncogenic properties .

Mode of Action

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline interacts with its target, GWL, by inhibiting its function . In vitro studies have shown that N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline inhibits full-length human GWL . This interaction results in a decrease in the phosphorylation levels of ENSA/ARPP19, proteins that are known substrates of GWL .

Biochemical Pathways

The inhibition of GWL by N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline affects the mitotic progression pathway . By reducing the phosphorylation levels of ENSA/ARPP19, N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline disrupts the normal function of these proteins, leading to changes in the cell cycle .

Result of Action

The action of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline leads to a decrease in mitotic events, mitotic arrest/cell death, and cytokinesis failure . This is due to the reduction in ENSA/ARPP19 phosphorylation levels, which are comparable to those obtained by siRNA depletion of GWL .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXJDHFWTOJHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2417842.png)

![(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide](/img/structure/B2417844.png)

![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2417845.png)

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2417846.png)

![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)